2-(3-Chloropropyl)-5-methyl-1,3,4-oxadiazole
Description
Properties
IUPAC Name |
2-(3-chloropropyl)-5-methyl-1,3,4-oxadiazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClN2O/c1-5-8-9-6(10-5)3-2-4-7/h2-4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVCKAKZLIVCEMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)CCCCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Chloropropyl)-5-methyl-1,3,4-oxadiazole typically involves the reaction of 3-chloropropanoic acid with thiosemicarbazide under acidic conditions. The reaction proceeds through the formation of an intermediate thiosemicarbazide derivative, which is then cyclized to form the oxadiazole ring.
Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow reactors to enhance efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions: 2-(3-Chloropropyl)-5-methyl-1,3,4-oxadiazole can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydroxide or potassium carbonate.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Generation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of more complex molecules. Biology: It serves as a probe in biological studies to understand cellular processes and interactions. Medicine: Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-(3-Chloropropyl)-5-methyl-1,3,4-oxadiazole exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Substituted Phenyl Derivatives
Compounds 3g and 3h () are 1,3,4-oxadiazoles with aromatic substituents:
- 3g : 2-(4-Bromophenyl)-5-methyl-1,3,4-oxadiazole
- 3h : 2-(4-Trifluoromethylphenyl)-5-methyl-1,3,4-oxadiazole
The aromatic derivatives exhibit higher molecular weights and distinct electronic profiles due to bromine (electron-withdrawing) and trifluoromethyl (strongly electron-withdrawing) groups.
Amino-Substituted Derivatives
highlights GK-4 (2-(diethylaminoacetyl)-amino-5-methyl-1,3,4-oxadiazole) and GK-8 (2-(di-n-propylaminoacetyl)-amino-5-ethyl-1,3,4-oxadiazole), which feature aminoacetyl groups. These compounds demonstrate spasmolytic and hypotensive activities, unlike the chloropropyl analog, which lacks reported pharmacological data.
Comparison with Isomeric 1,2,4-Oxadiazoles
and describe 5-(3-chloropropyl)-3-phenyl-1,2,4-oxadiazole and 5-(3-chloropropyl)-3-methyl-1,2,4-oxadiazole , which differ in heterocyclic atom arrangement:
The 1,2,4-oxadiazoles exhibit smaller collision cross-sections (CCS), suggesting more compact structures.
Pharmacologically Active Derivatives
- 7i (): 2-(3-Cyclopropylimidazo[1,5-α]pyridin-1-yl)-5-methyl-1,3,4-oxadiazole features a fused bicyclic substituent, enhancing structural complexity and likely improving target selectivity in covalent inhibitors .
- 2-(6-Bromonaphthalen-2-yl)-5-methyl-1,3,4-oxadiazole () and 2-(4-bromo-2-fluorophenyl)-5-methyl-1,3,4-oxadiazole () are aromatic analogs with higher molecular weights (~257–287 g/mol), suited for medicinal chemistry due to halogen-mediated hydrophobic interactions .
Impact of Substituents on Drug-Like Properties
Per , the chloropropyl chain introduces 3 rotatable bonds, exceeding the ideal threshold (≤10) but within acceptable limits. Its PSA (~40–50 Ų, estimated) is lower than amino-substituted analogs (PSA > 80 Ų), favoring membrane permeability. However, the chlorine atom may increase molecular weight and lipophilicity (ClogP ~2.5), balancing bioavailability .
Biological Activity
2-(3-Chloropropyl)-5-methyl-1,3,4-oxadiazole is a derivative of the 1,3,4-oxadiazole class of compounds known for their diverse biological activities. This article explores the synthesis, biological properties, and potential therapeutic applications of this compound based on recent research findings.
Synthesis
The synthesis of this compound typically involves the reaction of appropriate precursors using established methods for oxadiazole formation. The compound can be synthesized through the condensation of hydrazides with acid chlorides or through cyclization reactions involving nitriles and hydrazines.
Antimicrobial Activity
Research indicates that 1,3,4-oxadiazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds possess potent antibacterial and antifungal activities against various pathogens. The structure of this compound suggests potential effectiveness against Gram-positive and Gram-negative bacteria as well as fungi due to the presence of halogen and alkyl substituents which enhance membrane permeability and interaction with microbial targets .
Table 1: Antimicrobial Activity of Oxadiazole Derivatives
| Compound | Activity Type | MIC (µg/mL) | Reference |
|---|---|---|---|
| This compound | Antibacterial | TBD | TBD |
| Compound A | Antifungal | 15 | |
| Compound B | Antibacterial | 20 |
Anticancer Activity
The anticancer potential of oxadiazoles has been extensively documented. In vitro studies demonstrate that compounds similar to this compound exhibit cytotoxic effects on various cancer cell lines. For example, derivatives have shown IC50 values significantly lower than standard chemotherapeutics like 5-Fluorouracil. This suggests that modifications in the oxadiazole structure can lead to enhanced anticancer activity .
Table 2: Anticancer Activity of Related Oxadiazoles
| Compound | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | MCF-7 | TBD | TBD |
| Compound C | HCT-116 | 24.74 | |
| Compound D | A375 | 10.0 |
The mechanism by which oxadiazoles exert their biological effects often involves the inhibition of key enzymes or pathways in pathogens or cancer cells. For instance, molecular docking studies have indicated that these compounds may bind effectively to targets such as COX-2 and thymidylate synthase, leading to reduced proliferation in cancer cells and diminished inflammatory responses .
Case Studies
Several case studies highlight the efficacy of oxadiazole derivatives:
- Anticancer Efficacy : A study demonstrated that a related oxadiazole compound showed a four-fold increase in inhibitory activity against MCF-7 breast cancer cells compared to standard treatments .
- Antimicrobial Screening : In another investigation, a series of oxadiazole derivatives were tested against various bacterial strains with promising results indicating broad-spectrum antimicrobial activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
